N-(Pyridin-3-ylmethyl)-1,2-dihydroacenaphthylene-3-sulfonamide N-(Pyridin-3-ylmethyl)-1,2-dihydroacenaphthylene-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 728029-07-0
VCID: VC0497574
InChI: InChI=1S/C18H16N2O2S/c21-23(22,20-12-13-3-2-10-19-11-13)17-9-7-15-5-1-4-14-6-8-16(17)18(14)15/h1-5,7,9-11,20H,6,8,12H2
SMILES: C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)NCC4=CN=CC=C4
Molecular Formula: C18H16N2O2S
Molecular Weight: 324.4g/mol

N-(Pyridin-3-ylmethyl)-1,2-dihydroacenaphthylene-3-sulfonamide

CAS No.: 728029-07-0

Main Products

VCID: VC0497574

Molecular Formula: C18H16N2O2S

Molecular Weight: 324.4g/mol

N-(Pyridin-3-ylmethyl)-1,2-dihydroacenaphthylene-3-sulfonamide - 728029-07-0

CAS No. 728029-07-0
Product Name N-(Pyridin-3-ylmethyl)-1,2-dihydroacenaphthylene-3-sulfonamide
Molecular Formula C18H16N2O2S
Molecular Weight 324.4g/mol
IUPAC Name N-(pyridin-3-ylmethyl)-1,2-dihydroacenaphthylene-3-sulfonamide
Standard InChI InChI=1S/C18H16N2O2S/c21-23(22,20-12-13-3-2-10-19-11-13)17-9-7-15-5-1-4-14-6-8-16(17)18(14)15/h1-5,7,9-11,20H,6,8,12H2
Standard InChIKey WBHUISCBUUCYAA-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)NCC4=CN=CC=C4
Canonical SMILES C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)NCC4=CN=CC=C4
PubChem Compound 5298504
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator